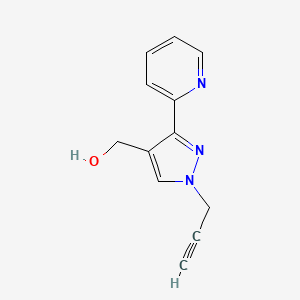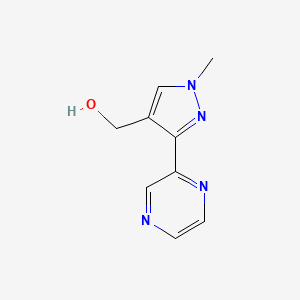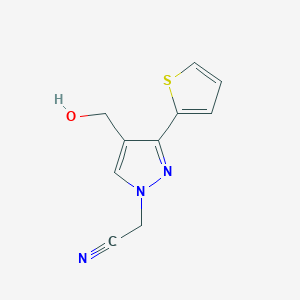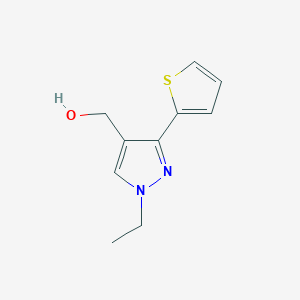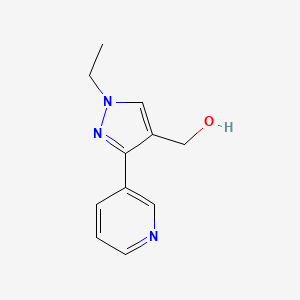![molecular formula C11H21NOS B1482716 [1-(Thian-4-yl)piperidin-4-yl]methanol CAS No. 1823322-54-8](/img/structure/B1482716.png)
[1-(Thian-4-yl)piperidin-4-yl]methanol
Descripción general
Descripción
1-(Thian-4-yl)piperidin-4-yl]methanol, also known as TPM, is an organic compound with a range of potential applications in the medical and scientific fields. It belongs to the class of compounds known as piperidines, which are cyclic amines that contain a nitrogen atom in the ring structure. TPM is a colorless liquid with a mild odor and is generally used as a solvent for various organic compounds. It is also used for the synthesis of other organic compounds, such as pharmaceuticals, and as a starting material for the synthesis of other piperidines.
Aplicaciones Científicas De Investigación
Methanol as a Chemical Marker and Analytical Tool
Methanol has been identified as a valuable chemical marker for assessing the condition of solid insulation in power transformers. It is detected through thermal aging tests carried out with oil-immersed insulating papers and has been found in transformer field samples. Analytical methods for methanol determination in transformer oil include headspace gas chromatography with mass spectrometry or flame ionization detection. Methanol's presence correlates with the degradation of cellulosic solid insulation, making it a useful indicator for monitoring transformer health (Jalbert et al., 2019).
Methanol in Fuel and Energy Applications
Methanol is a clean-burning fuel with diverse applications, including its use as a combustion fuel, transportation fuel, or fuel additive. Its potential as a peaking fuel in coal gasification combined cycle power stations highlights its versatility and environmental benefits. Methanol's low emissions profile and high efficiency make it an attractive alternative to conventional fuels (Cybulski, 1994).
Methanol in Hydrogen Production
Methanol serves as a liquid hydrogen carrier, facilitating high purity hydrogen production. The review of current production pathways, including steam reforming, partial oxidation, and autothermal reforming, underscores methanol's significance in the hydrogen economy. Advancements in catalyst development and reactor technology have been pivotal in improving the efficiency and performance of hydrogen production from methanol (García et al., 2021).
Methanol in Environmental and Material Sciences
Methanol's role extends to environmental applications, such as in bioremediation and wastewater treatment, where its biodegradability and interaction with microbial communities are leveraged. Additionally, methanol-based solvents and reagents are critical in material sciences, particularly in the synthesis and modification of polymers, nanomaterials, and other advanced materials (Strong et al., 2015).
Propiedades
IUPAC Name |
[1-(thian-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-9-10-1-5-12(6-2-10)11-3-7-14-8-4-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNVSPGMNMXIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





